![molecular formula C17H15N3O2 B2986041 2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid CAS No. 333749-21-6](/img/structure/B2986041.png)

2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

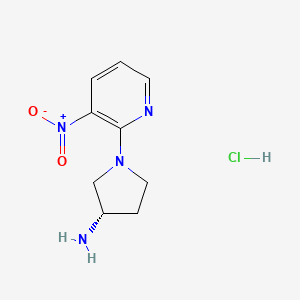

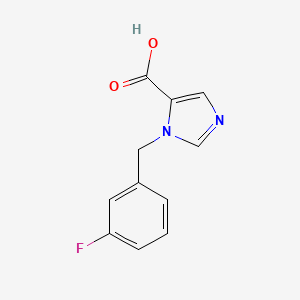

“2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid” is a compound with the molecular formula C17H15N3O2 . It belongs to the class of organic compounds known as quinazolines .

Molecular Structure Analysis

The molecular structure of “2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid” consists of a quinazoline core, which is a heterocyclic compound. The quinazoline core is substituted with a methyl group at the 6th position and a phenyl group at the 4th position .Chemical Reactions Analysis

While specific chemical reactions involving “2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid” are not detailed in the resources I have, quinazoline and quinazolinone derivatives are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The compound “2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid” has a molecular weight of 293.326. Further physical and chemical properties are not specified in the resources I have.Applications De Recherche Scientifique

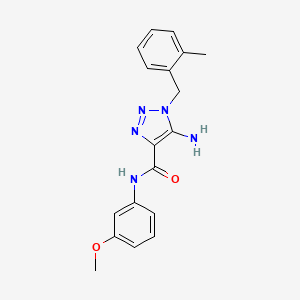

Synthesis and Antimicrobial Activities

Several studies have focused on the synthesis of quinazolinone derivatives and their evaluation for antimicrobial activities. These derivatives have been synthesized through various chemical reactions, showcasing the versatility of quinazolinone scaffolds in medicinal chemistry.

Antimicrobial Evaluations : Patel et al. (2011) synthesized new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities. Compounds exhibited good activity against standard drugs, highlighting their potential as antimicrobial agents (Patel & Shaikh, 2011).

Pyrazolyl Quinazolin-4(3H) Ones Synthesis : In another study, Patel and Barat (2010) synthesized chalcone containing pyrazolyl quinazolin-4(3H) ones and conducted in vitro microbial studies, demonstrating some compounds' promising antimicrobial effects against various pathogens (Patel & Barat, 2010).

Heterocycles with Antimicrobial Activity : Abdel-Mohsen (2003) reported on heterocycles derived from 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline, synthesizing and screening them for antimicrobial activity. This work highlights the antimicrobial potential of synthesized compounds, contributing to the search for new antimicrobial agents (Abdel-Mohsen, 2003).

Synthesis of Schiff Bases : Sahu et al. (2008) explored the synthesis, characterization, and biological activity of 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases. These compounds showed significant analgesic, anti-inflammatory, and antihelmintic activities, indicating their potential beyond antimicrobial applications (Sahu et al., 2008).

Novel Antimalarial and Cytotoxic Agents : Ramírez et al. (2020) developed 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives, evaluating their antimalarial and anticancer activities. One derivative emerged as a promising candidate, showcasing the compound's versatility in research applications beyond antimicrobial properties (Ramírez et al., 2020).

Orientations Futures

The future directions for research on “2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. Given the wide range of biological activities reported for quinazoline and quinazolinone derivatives , these compounds may have potential applications in pharmaceutical chemistry.

Mécanisme D'action

Target of Action

Quinazoline derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets due to their diverse biopharmaceutical activities .

Mode of Action

Quinazoline derivatives are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Quinazoline derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Quinazoline derivatives are known to have a range of effects, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic activities .

Propriétés

IUPAC Name |

2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-11-7-8-14-13(9-11)16(12-5-3-2-4-6-12)20-17(19-14)18-10-15(21)22/h2-9H,10H2,1H3,(H,21,22)(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDXKIPWPBDGTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Ethoxyethyl)-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2985958.png)

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2985960.png)

![4-(4-(4-Fluorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2985966.png)

![1-[7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B2985969.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2985972.png)

![(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2985974.png)

![2-(2-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2985981.png)